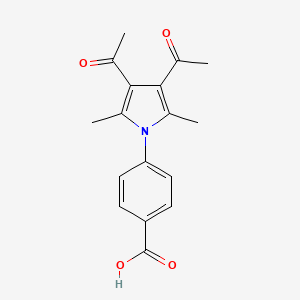![molecular formula C25H21NO5S B11058152 3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11058152.png)
3-(4-methoxyphenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the selection of solvents and reagents would be optimized to ensure environmental and economic sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, have various pharmacological properties.
Chromene Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
What sets 3-(4-methoxyphenyl)-4-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide apart is its combination of functional groups and heterocyclic structures, which may confer unique properties and applications not seen in simpler analogs.
Properties
Molecular Formula |
C25H21NO5S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-oxo-N-(2-thiophen-2-ylethyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C25H21NO5S/c1-29-16-10-8-15(9-11-16)20-21-22(18-6-2-3-7-19(18)30-25(21)28)31-23(20)24(27)26-13-12-17-5-4-14-32-17/h2-11,14,20,23H,12-13H2,1H3,(H,26,27) |
InChI Key |
KIFBPSAMEVALGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NCCC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B11058071.png)
![2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N'~1~-(4-nitrophenyl)acetohydrazide](/img/structure/B11058076.png)
![3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11058083.png)
![1-(4-Methylphenyl)-3-{[1-(3-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11058089.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11058096.png)
![2-Amino-6-{[(4-amino-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11058099.png)
![Ethyl 2-({[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11058104.png)
![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2,3-thiadiazole](/img/structure/B11058108.png)
![2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B11058109.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B11058122.png)
![N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}dibenzo[b,d]furan-4-carboxamide](/img/structure/B11058133.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11058140.png)
![2-Amino-1'-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4'-piperidine]-1,5-dicarbonitrile](/img/structure/B11058149.png)
